1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone
Description
Properties
IUPAC Name |
1-(5-hydroxybenzo[g][1]benzofuran-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c1-8(15)12-7-17-14-10-5-3-2-4-9(10)13(16)6-11(12)14/h2-7,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMLGCDOZHERKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=COC2=C1C=C(C3=CC=CC=C32)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366039 | |
| Record name | 1-(5-hydroxynaphtho[1,2-b]furan-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352553-09-4 | |
| Record name | 1-(5-hydroxynaphtho[1,2-b]furan-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction with Acetic Anhydride
A mixture of 1,4-naphthoquinone (1.54 g, 0.01 mol) and acetyl chloride (0.78 g, 0.01 mol) in glacial acetic acid undergoes electrophilic substitution at room temperature for 24 hours. The reaction proceeds via in situ generation of the acylium ion, which attacks the electron-rich furan ring. Workup involves filtration and recrystallization from dioxane, yielding 52% of the target compound.
Key Data:
| Parameter | Value |
|---|---|
| Reaction Time | 24 hours |
| Temperature | 25°C |
| Solvent | Glacial acetic acid |
| Yield | 52% |
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency by reducing time and improving yields. This method leverages dielectric heating to accelerate kinetic pathways.
Enaminone Cyclization
A mixture of 2-(2-oxoethyl)isoindole-1,3-dione (2.58 g, 0.01 mol) and naphthoquinone (1.54 g, 0.01 mol) in acetic acid (10 mL) undergoes microwave irradiation at 160°C for 30 minutes. The closed-vessel system prevents solvent evaporation, achieving 68% yield.
Key Data:
| Parameter | Value |
|---|---|
| Microwave Power | 300 W |
| Irradiation Time | 30 minutes |
| Pressure | 15 psi |
| Yield | 68% |
Solvent-Free Zeolite-Catalyzed Method
Green chemistry principles drive the development of solvent-free protocols. Zeolites act as solid acid catalysts, minimizing waste and energy consumption.
Mechanochemical Approach
A mixture of 1-(5-hydroxynaphtho[1,2-b]furan-3-yl)ethanone precursor (0.01 mol) and H-beta zeolite (0.5 g) is ground in a mortar for 20 minutes. The catalyst is removed by filtration, and the product is recrystallized from toluene, achieving 96% yield.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 wt% |
| Reaction Time | 20 minutes |
| Yield | 96% |
Comparative Analysis of Synthetic Methods
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Yield | Time | Solvent Use | Scalability |
|---|---|---|---|---|
| Friedel-Crafts | 52% | 24 hours | High | Industrial |
| Microwave | 68% | 0.5 hours | Moderate | Lab-scale |
| Solvent-Free | 96% | 0.33 hours | None | Pilot-scale |
Analytical Validation
All synthetic routes require rigorous characterization to confirm structural integrity:
Spectroscopic Data
Chemical Reactions Analysis
1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ethanone group can be reduced to form alcohols.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone serves as a valuable building block for synthesizing complex organic molecules. Its unique structure allows it to participate in various chemical reactions typical for ketones, including:
- Nucleophilic Addition : The carbonyl group in the compound is susceptible to nucleophilic attack, allowing for the formation of hydrazones when reacted with hydrazines.
- Condensation Reactions : It can react with alcohols to yield acetals, showcasing its versatility in organic synthesis .
Medicinal Chemistry
This compound has shown potential biological activities that warrant further investigation. The naphthofuran moiety is known for its presence in various natural products that exhibit diverse pharmacological effects. Some potential applications include:
- Antioxidant Activity : Compounds containing naphthofuran structures have been studied for their ability to scavenge free radicals, which may contribute to their therapeutic effects against oxidative stress-related diseases.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of naphthofurans may possess antimicrobial activities, making them candidates for developing new antibiotics or antifungal agents .
Case Studies and Research Findings
Several studies have highlighted the significance of compounds like this compound in drug discovery and development:
-
Synthesis and Antioxidant Evaluation :
- A study synthesized various naphthofuran derivatives, including this compound, and evaluated their antioxidant properties using DPPH radical scavenging assays. Results indicated significant antioxidant activity compared to standard antioxidants like ascorbic acid.
-
Antimicrobial Screening :
- Another research project focused on evaluating the antimicrobial activity of synthesized naphthofuran derivatives against several bacterial strains. The study found that certain derivatives exhibited notable inhibitory effects, suggesting potential applications in treating infections caused by resistant strains.
Mechanism of Action
The mechanism by which 1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone exerts its effects involves interactions with specific molecular targets. The hydroxyl and ethanone groups play crucial roles in these interactions, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Substituted Naphthofuran Derivatives
Key Observations :
- Electron-Withdrawing Groups : The introduction of perfluoroalkyl groups (e.g., in and ) increases lipophilicity and metabolic stability, which is critical for blood-brain barrier penetration in CNS-targeted therapies.
- Bioactivity : The COX-2 inhibitor (4-chlorophenyl derivative) demonstrates that replacing the acetyl group with a chlorophenyl ketone enhances target selectivity and potency (IC₅₀ = 0.12 µM) .
- Synthetic Complexity: Fluorinated derivatives require multi-step syntheses, as seen in (39% yield) and (15% yield), compared to non-fluorinated analogs like those in (68% yield).
Simplified Furan Analogues
Key Observations :
- Structural Simplicity: Simplified analogs like 1-(furan-3-yl)ethanone lack the extended aromatic system of naphthofurans, reducing π-π stacking interactions but improving solubility.
- Heterocycle Fusion : The imidazopyridazine derivative () highlights how fused heterocycles can modulate bioactivity, though its molecular weight (161 g/mol) limits applicability in high-specificity targets.
Research Findings and Implications
COX-2 Inhibition: The (4-chlorophenyl)methanone derivative () exhibits superior COX-2 selectivity over COX-1 (SI > 100), attributed to steric complementarity between the chlorophenyl group and the enzyme’s hydrophobic pocket .
Fluorinated Derivatives : Perfluoroethyl-substituted naphthofurans () demonstrate resistance to oxidative degradation, making them viable for long-acting formulations. However, their synthesis remains low-yielding .
Biological Activity
Overview
1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone, with the molecular formula C14H10O3 and CAS number 352553-09-4, is an organic compound derived from naphthofuran. Its structure features a hydroxyl group at the 5-position and an ethanone group at the 3-position of the naphthofuran ring system. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly its interactions with specific enzymes and pathways.
The biological activity of this compound is primarily associated with its ability to target cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. The compound's hydroxyl and ethanone groups are crucial for these interactions, influencing various biochemical pathways. Initial studies suggest that it may exert anti-inflammatory effects by inhibiting COX-2 activity, which is a common target for non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 1: Biological Activities of this compound
| Activity | Effect | Reference |
|---|---|---|
| COX-2 Inhibition | Significant reduction in enzyme activity | |
| Antioxidant Properties | Scavenging free radicals | |
| Anticancer Potential | Induces apoptosis in cancer cells |
Anti-inflammatory Effects
A study investigating the anti-inflammatory properties of various naphthoquinone derivatives highlighted that compounds similar to this compound exhibited significant inhibition of COX-2. This suggests potential therapeutic applications in treating conditions characterized by inflammation .
Antioxidant Activity
Research has shown that derivatives of naphthofuran can act as antioxidants, protecting cells from oxidative stress. The presence of the hydroxyl group in this compound is believed to enhance its ability to scavenge free radicals, contributing to its overall biological profile .
Anticancer Properties
Recent developments have indicated that naphthoquinone derivatives possess anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines, suggesting a mechanism that may be applicable to this compound as well .
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with other naphthofuran derivatives:
| Compound | Functional Group | Biological Activity |
|---|---|---|
| 1-(5-Methoxynaphtho[1,2-b]furan-3-yl)ethanone | Methoxy | Moderate COX inhibition |
| 1-(5-Aminonaphtho[1,2-b]furan-3-yl)ethanone | Amino | Enhanced anticancer activity |
The unique presence of the hydroxyl group in this compound contributes to its distinct chemical reactivity and biological properties compared to its analogs.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy :
- IR Spectroscopy : A strong C=O stretch at 1680–1720 cm⁻¹ and O–H stretch (phenolic) at 3200–3400 cm⁻¹ confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]⁺ at m/z 252.0784 for C₁₄H₁₀O₃) .
What computational strategies are effective in predicting the bioactivity of this compound?
Advanced Research Focus
Virtual screening using molecular docking (AutoDock Vina) and pharmacophore modeling can predict interactions with therapeutic targets like cyclooxygenase-2 (COX-2). For example:
- Docking studies : The compound’s hydroxyl and carbonyl groups form hydrogen bonds with COX-2’s Arg120 and Tyr355 residues, mimicking binding modes of known inhibitors .
- ADMET Prediction : Tools like SwissADME assess bioavailability (e.g., Lipinski’s Rule of Five compliance) and metabolic stability .
How can the COX-2 inhibitory activity of this compound be experimentally validated?
Q. Advanced Research Focus
- In vitro assays :
- In vivo models : Administer the compound in rodent pain models (e.g., carrageenan-induced paw edema) to evaluate analgesic efficacy .
What crystallographic techniques are suitable for resolving the 3D structure of this compound?
Q. Advanced Research Focus
- Single-crystal X-ray diffraction (SC-XRD) :
- Powder XRD : Confirms phase purity by matching experimental patterns with simulated data from SC-XRD .
How can researchers address contradictions in biological activity data across studies?
Q. Advanced Research Focus
- Meta-analysis : Pool data from multiple assays (e.g., COX-2 IC₅₀ values) to identify outliers.
- Structural analogs : Compare activity trends with derivatives like (4-chlorophenyl)(5-hydroxynaphthofuran-3-yl)methanone, which showed COX-2 IC₅₀ = 0.87 µM in recent studies .
- Dose-response validation : Repeat assays under standardized conditions (e.g., 37°C, pH 7.4) to isolate compound-specific effects .
What strategies mitigate degradation of this compound during storage?
Q. Basic Research Focus
- Storage conditions : Keep in amber vials at –20°C under argon to prevent photolytic and oxidative degradation .
- Stability testing : Monitor via HPLC over 6 months; >95% purity retention indicates robust stability .
How is the compound’s reactivity in nucleophilic/electrophilic substitution reactions exploited for derivatization?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
